4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid
Overview
Description
“4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid” is a chemical compound . It is an intermediate in ABT-737 production and is used for experimental and research purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Enzymatic Metabolism and Drug Development
Metabolism of Novel Antidepressants
A study by Hvenegaard et al. (2012) explored the metabolic pathways of Lu AA21004, a novel antidepressant, identifying key enzymes involved in its oxidative metabolism to various metabolites, including a benzoic acid derivative. This research highlights the compound's interaction with cytochrome P450 enzymes, a crucial aspect for drug development and optimization (Hvenegaard et al., 2012).
Crystal Structure Analysis
Crystal Structure of EPBA
Research on the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) by Faizi et al. (2016) provides insights into the conformations that such molecules can adopt. Understanding these structures is fundamental for drug design, allowing for the prediction of molecular interactions and stability (Faizi et al., 2016).
Antimicrobial and Antifungal Applications
Synthesis and Evaluation of Antifungal and Antibacterial Activities
A study on quinazoline derivatives by Kale and Durgade (2017) demonstrated their antifungal and antibacterial activities. This suggests that similar compounds, including piperazine-benzoic acid derivatives, could be explored for antimicrobial applications, contributing to the development of new therapeutic agents (Kale & Durgade, 2017).
Cancer Research and Therapeutic Applications
Inhibition of Antiapoptotic Bcl-2 Proteins
Wang et al. (2008) synthesized ABT-263, an inhibitor of antiapoptotic Bcl-2 proteins, showcasing the role of piperazine derivatives in cancer therapy. This research underlines the potential of such compounds in designing drugs targeting cancer cell survival mechanisms (Wang et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c25-21-9-5-18(6-10-21)23-4-2-1-3-20(23)17-26-13-15-27(16-14-26)22-11-7-19(8-12-22)24(28)29/h1-12H,13-17H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHGEKXJPYDBSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700734 | |
Record name | 4-{4-[(4'-Chloro[1,1'-biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916204-05-2 | |
Record name | 4-{4-[(4'-Chloro[1,1'-biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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